molecular formula C16H29NO3 B1408648 tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate CAS No. 1341036-19-8

tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate

Cat. No.: B1408648
CAS No.: 1341036-19-8
M. Wt: 283.41 g/mol
InChI Key: NREWQDPOGVEGDD-UHFFFAOYSA-N
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Description

tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, and a tert-butyl ester group. The compound’s structure contributes to its stability and reactivity, making it a valuable subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of esters or amides.

Scientific Research Applications

tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing the activity of these targets and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
  • tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Uniqueness

Compared to these similar compounds, tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[55]undecane-3-carboxylate stands out due to its specific spirocyclic structure and the presence of the tert-butyl ester group

Properties

IUPAC Name

tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h13,18H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREWQDPOGVEGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)CO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501126232
Record name 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341036-19-8
Record name 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341036-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate
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tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate
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tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate
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tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate

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